4-Methoxytrityl chloride

Catalog No.
S1487960
CAS No.
14470-28-1
M.F
C20H17ClO
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxytrityl chloride

CAS Number

14470-28-1

Product Name

4-Methoxytrityl chloride

IUPAC Name

1-[chloro(diphenyl)methyl]-4-methoxybenzene

Molecular Formula

C20H17ClO

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

OBOHMJWDFPBPKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Synonyms

1-(Chlorodiphenylmethyl)-4-methoxybenzene; p-(Chlorodiphenylmethyl)anisole; (p-Anisyl)diphenylmethyl Chloride; 1-(Chlorodiphenylmethyl)-4-methoxybenzene; 4-Anisyl(chloro)diphenylmethane; 4-Methoxytriphenylmethyl Chloride; 4-Methoxytritylchloride; 4-M

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

The exact mass of the compound 4-Methoxytrityl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54121. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxytrityl chloride (MMTrCl, CAS: 14470-28-1) is a highly specialized protecting reagent widely utilized in organic synthesis, particularly for the protection of primary amines, secondary hydroxyls, and sensitive functional groups in oligonucleotide and peptide synthesis [1]. As a member of the trityl family, MMTrCl installs a monomethoxytrityl (MMTr) group, which is characterized by a single electron-donating methoxy substituent on the triphenylmethyl core. This structural feature imparts a precisely tuned, intermediate acid lability that sits squarely between the highly acid-labile 4,4'-dimethoxytrityl (DMTr) group and the highly acid-stable unsubstituted trityl (Tr) group[2]. In procurement and process design, MMTrCl is selected not merely as a generic protecting group, but as a strategic workflow enabler that permits orthogonal deprotection schemes, robust 'trityl-on' purification of modified biopolymers, and the prevention of premature cleavage during multi-step solid-phase syntheses [3].

Substituting MMTrCl with its closest analogs, DMTrCl or TrCl, frequently leads to catastrophic process failures in specialized synthetic workflows. If a buyer substitutes MMTrCl with the more common DMTrCl for the protection of primary amines (such as 5'-amino modifiers in oligonucleotides), the resulting DMTr-amine bond is excessively labile, leading to premature detachment during routine handling, basic ammonia deprotection, or cartridge purification [1]. Conversely, substituting with TrCl yields a protecting group that is too stable; removing the Tr group requires harsh acidic conditions (e.g., prolonged exposure to trifluoroacetic acid) that cause severe depurination of oligonucleotides or degradation of acid-sensitive target molecules[2]. MMTrCl provides the exact kinetic stability required to survive synthetic cycles while allowing mild, non-destructive cleavage, making it practically non-interchangeable for these applications [3].

Tunable Acid Lability for Orthogonal Deprotection

Quantitative kinetic studies on the deprotection of 5'-O-tritylated nucleosides demonstrate that the MMTr group provides a highly predictable, intermediate cleavage rate. Under identical mild acidic conditions, the deprotection of DMTr-protected nucleosides proceeds approximately 10 times faster than that of MMTr-protected equivalents. Furthermore, MMTr deprotection is 10 to 20 times faster than the cleavage of unsubstituted Trityl (Tr) groups [1]. This precise kinetic differentiation allows chemists to design orthogonal synthesis routes where DMTr groups can be selectively removed in the presence of MMTr, or MMTr can be cleaved without requiring the harsh acidic conditions necessary for Tr removal.

Evidence DimensionRelative rate of acidic cleavage
Target Compound Data1x baseline cleavage rate (intermediate stability)
Comparator Or BaselineDMTr (10x faster cleavage); Tr (10-20x slower cleavage)
Quantified Difference10-fold slower than DMTr; 10-20-fold faster than Tr
Conditions5'-O-protected nucleosides under controlled acidic cleavage

Enables the procurement of a protecting group that supports complex, multi-step orthogonal syntheses without compromising the integrity of acid-sensitive intermediates.

Superior Retention for 'Trityl-On' Cartridge Purification

In the automated synthesis of 5'-amino-modified oligonucleotides, the protecting group must serve as a hydrophobic handle for reverse-phase cartridge purification (OPC). DMTr-protected amines exhibit a high propensity to detach prematurely during standard ammonia deprotection or routine handling, leading to significant product loss [1]. In contrast, MMTr-protected amines demonstrate superior retention throughout basic deprotection and purification workflows. Once purification is complete, the MMTr group can be efficiently removed using mild 80% acetic acid or heat-driven aqueous methods, avoiding the depurination risks associated with stronger acids [1].

Evidence DimensionProtecting group retention on primary amines during basic cleavage
Target Compound DataHigh retention, enabling quantitative reverse-phase cartridge purification
Comparator Or BaselineDMTr (prone to premature detachment and loss of purification handle)
Quantified DifferenceMMTr prevents premature tag loss, maintaining the hydrophobic handle required for high-yield OPC purification
Conditions5'-amino-oligonucleotide synthesis and ammonia deprotection

Ensures maximum yield and purity of expensive modified oligonucleotides by preserving the essential purification handle until intentionally cleaved.

Suppression of Nucleophilic Side Reactions in Hydrazide Protection

During the synthesis of hydrazide-modified oligonucleotides, the choice of trityl derivative directly impacts the formation of irreversible side products. When DMTr is used to protect hydrazide phosphoramidites, nucleophilic attack by ammonia during the final deprotection step leads to high levels of unwanted amide formation. While Trityl protection reduces this side reaction, it is too stable for subsequent mild acidic cleavage. Head-to-head evaluation identified MMTr as the optimal protecting group, as it significantly suppresses nucleophilic amide formation compared to DMTr while remaining sufficiently labile for mild cleavage [1].

Evidence DimensionAmide side-product formation during basic deprotection
Target Compound DataOptimal balance: low side reactions, compatible with mild cleavage
Comparator Or BaselineDMTr (high amide formation); Tr (too stable for mild cleavage)
Quantified DifferenceMMTr minimizes nucleophilic attack compared to DMTr while avoiding the harsh cleavage requirements of Tr
ConditionsHydrazide phosphoramidite deprotection in concentrated ammonia

Maximizes the purity of highly specialized biopolymer conjugates by preventing irreversible side reactions during manufacturing.

Synthesis of 5'-Amino-Modified Oligonucleotides

MMTrCl is the industry-standard reagent for protecting 5'-aminohexyl linkers and other primary amines in oligonucleotide synthesis. Its specific stability profile ensures the protecting group survives ammonia deprotection to serve as a hydrophobic handle for 'trityl-on' purification, before being cleaved under mild conditions that prevent depurination[1].

Orthogonal Protection in Complex Carbohydrate and Nucleoside Synthesis

In multi-step syntheses requiring the differentiation of multiple hydroxyl groups, MMTrCl provides a crucial intermediate lability. It allows chemists to selectively remove highly labile DMTr groups while leaving the MMTr ether intact, or to cleave the MMTr group without disturbing more stable benzyl, silyl, or Trityl ethers [2].

Hydrazide and Specialized Linker Functionalization

For the preparation of hydrazide-functionalized biopolymers used in microarray attachment and bioconjugation, MMTrCl is preferred over DMTrCl. It effectively suppresses unwanted nucleophilic side reactions (such as amide formation) during basic cleavage steps while remaining compatible with mild final deprotection protocols [3].

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14470-28-1

Wikipedia

4-Methoxytriphenylmethyl chloride

Dates

Last modified: 08-15-2023

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